![molecular formula C14H16ClN3O B14433702 N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide CAS No. 75447-00-6](/img/structure/B14433702.png)
N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide is a chemical compound with the molecular formula C14H16ClN3O It is known for its unique structure, which includes a chloropropenyl group, a cyanoethyl group, and an acetamide group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide typically involves the reaction of 3-chloroprop-2-en-1-ylamine with 2-cyanoethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production methods are optimized for efficiency, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The chloropropenyl and cyanoethyl groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide can be compared with other similar compounds such as:
N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}propanamide: Similar structure but with a propanamide group instead of an acetamide group.
3-Chloroprop-2-en-1-ylamine: A precursor in the synthesis of the compound.
2-Cyanoethylamine: Another precursor used in the synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
75447-00-6 |
|---|---|
Fórmula molecular |
C14H16ClN3O |
Peso molecular |
277.75 g/mol |
Nombre IUPAC |
N-[3-[3-chloroprop-2-enyl(2-cyanoethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C14H16ClN3O/c1-12(19)17-13-5-2-6-14(11-13)18(9-3-7-15)10-4-8-16/h2-3,5-7,11H,4,9-10H2,1H3,(H,17,19) |
Clave InChI |
ZNVBSYBNRRFLET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)N(CCC#N)CC=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




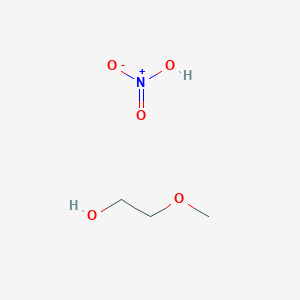
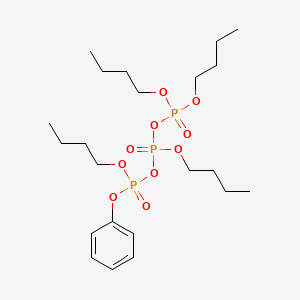
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
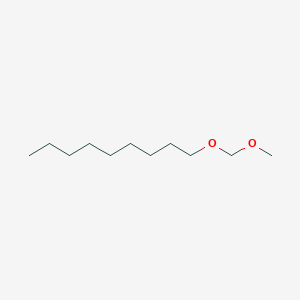

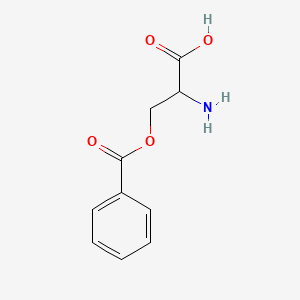
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
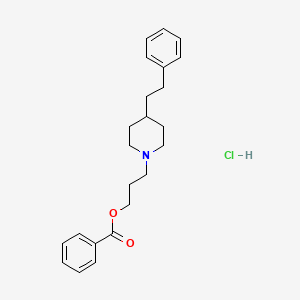
![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)

![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
